Methyl isonipecotate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWBASHHLFBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2971-79-1 | |
| Record name | Methyl isonipecotate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of Methyl Isonipecotate in Piperidine-Based Pharmacophores
[1]
Executive Summary
Methyl isonipecotate (Methyl piperidine-4-carboxylate) represents a pivotal scaffold in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents ranging from antihistamines (e.g., Alcaftadine) to antihypertensives (e.g., Indoramin). Its utility stems from its bifunctional nature: a nucleophilic secondary amine at position 1 (N1) and an electrophilic ester moiety at position 4 (C4).
This technical guide addresses the practical challenges of manipulating this precursor. Unlike simple piperidines, the ester functionality at C4 introduces steric and electronic factors that require specific optimization of reaction conditions to prevent hydrolysis or racemization during N-functionalization. This document outlines robust, self-validating protocols for transforming methyl isonipecotate into high-value drug intermediates.
Chemical Profile & Reactivity Analysis
To design effective syntheses, one must understand the competing reactivities of the molecule.
| Property | Value/Description | Synthetic Implication |
| CAS Number | 2971-79-1 | Key identifier for sourcing technical grade material (>98%).[1] |
| Molecular Weight | 143.18 g/mol | Low MW allows for high atom economy in fragment-based drug design.[1] |
| pKa (Conj. Acid) | ~10.8 (Piperidine N) | Highly basic.[1] Requires non-nucleophilic bases (e.g., DIPEA, K2CO3) for alkylation to avoid salt formation. |
| C4-Ester Reactivity | Electrophilic | Susceptible to hydrolysis under strong basic aqueous conditions (e.g., NaOH).[1] |
| Nucleophilicity | N1 >> O (Ester) | Chemoselective N-alkylation is feasible without protecting the ester.[1] |
Reactivity Logic
The synthesis strategy relies on the orthogonal reactivity of the N1 amine and the C4 ester. The secondary amine is a potent nucleophile, capable of SN2 attacks or reductive aminations. The C4 ester serves as a "masked" carboxylic acid, alcohol (via reduction), or amide (via aminolysis), but it also activates the C4 proton, allowing for alpha-deprotonation and substitution under cryogenic conditions (e.g., LDA, -50°C).
Synthetic Pathways & Visual Workflows
The following diagram illustrates the divergent synthetic utility of methyl isonipecotate.
Figure 1: Divergent synthesis map showing the three primary vectors for functionalizing methyl isonipecotate.
Validated Experimental Protocols
Protocol A: Chemoselective N-Alkylation (Indoramin Precursor Synthesis)
This protocol describes the attachment of a pharmacophore to the N1 position while preserving the C4 ester. This is a critical step in the synthesis of alpha-blockers like Indoramin.[1]
Rationale:
-
Solvent: Acetonitrile (MeCN) is chosen over DMF to simplify workup (lower boiling point) and reduce the risk of dimethylamine impurities.
-
Base: Potassium Carbonate (K2CO3) provides sufficient basicity to neutralize the HCl byproduct but is mild enough to prevent hydrolysis of the methyl ester.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with Methyl Isonipecotate (1.0 equiv) and anhydrous MeCN (10 volumes).
-
Base Addition: Add anhydrous K2CO3 (2.5 equiv). Ensure the base is finely ground to maximize surface area.[1]
-
Alkylation: Add the alkyl halide (e.g., 1-(2-bromoethyl)indole for Indoramin analogs) (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat to reflux (80-82°C) for 12–16 hours. Monitor via TLC or LC-MS.[1]
-
Checkpoint: The disappearance of the secondary amine peak (m/z 143) signals completion.
-
-
Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na2SO4.[1][2] Flash chromatography (Hexane:EtOAc) typically yields the N-alkylated ester in >85% yield.[1]
Protocol B: Cryogenic C4-Functionalization (Alcaftadine Intermediate)
For advanced antihistamines like Alcaftadine, the synthesis requires coupling the ester with a lithiated heterocycle. This utilizes the electrophilicity of the ester carbonyl.
Rationale:
-
Temperature: -50°C is critical to suppress side reactions (e.g., self-condensation) and control the kinetics of the nucleophilic addition.
-
Reagent: Lithium Diisopropylamide (LDA) is used to generate the nucleophile (lithiated imidazole derivative) in situ.
Workflow Diagram (Alcaftadine Route):
Figure 2: Cryogenic coupling strategy for benzazepine-fused piperidines (Alcaftadine synthesis).
Quality Control & Impurity Management
In pharmaceutical development, the purity of the starting material dictates the downstream purification burden.
Critical Impurity Profile:
-
Isonipecotic Acid: Result of ester hydrolysis.[1] Detected via HPLC (polar, elutes early). Limit: <0.5%.
-
Piperidine: Result of decarboxylation (rare, requires high heat).[1]
-
Genotoxic Impurities: If using alkyl halides (Protocol A), residual halides are potential PGIs.[1]
GC-MS Analysis Method: To ensure the integrity of the methyl isonipecotate starting material:
References
-
Synthesis of Indoramin: Archibald, J. L., et al. "Benzamidopiperidines.[1] 3. Carbocyclic Derivatives Related to Indoramin."[1] Journal of Medicinal Chemistry, vol. 17, no. 7, 1974, pp. 739-744.[1]
-
Alcaftadine Process Chemistry: Scicinski, J. J., et al. "Process for the preparation of Alcaftadine." World Intellectual Property Organization, WO2014154620A1, 2014.[1]
-
N-Alkylation Optimization: "Optimization of the alkylation reaction of methyl isonipecotate." ResearchGate, 2023.[1]
-
Impurity Analysis: "GC-MS Analysis of Piperidine Derivatives and Impurities." Shimadzu Application News, 2020.[1]
-
Safety Data: "Methyl Isonipecotate Safety Data Sheet." PubChem Laboratory Chemical Safety Summary (LCSS).
The Pharmacological Versatility of N-Substituted Methyl Isonipecotate: A Technical Guide to Unlocking its Biological Activity Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents. Among its many derivatives, N-substituted methyl isonipecotate has emerged as a particularly versatile pharmacophore, demonstrating a remarkable breadth of biological activities. This technical guide, designed for researchers and drug development professionals, delves into the core scientific principles governing the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. By elucidating the causal relationships behind experimental design and providing validated protocols, this document aims to empower scientists to explore and exploit the full therapeutic potential of N-substituted methyl isonipecotate derivatives.
The Isonipecotate Core: A Privileged Scaffold in Drug Discovery
The isonipecotate moiety, or piperidine-4-carboxylate, offers a unique combination of structural features that make it a highly "privileged" scaffold in drug design. Its three-dimensional conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The nitrogen atom within the piperidine ring serves as a critical handle for chemical modification, enabling the introduction of a diverse array of N-substituents that can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This inherent modularity is central to the exploration of N-substituted methyl isonipecotate derivatives across a wide spectrum of therapeutic areas.
Synthesis of N-Substituted Methyl Isonipecotate Derivatives: A Strategic Approach
The synthesis of N-substituted methyl isonipecotate derivatives is typically achieved through a straightforward and robust N-alkylation or N-arylation of the parent methyl isonipecotate. The choice of synthetic route is dictated by the nature of the desired N-substituent and the overall chemical architecture of the target molecule.
A common and effective method involves the reaction of methyl isonipecotate with a suitable alkyl or benzyl halide in the presence of a base. This nucleophilic substitution reaction provides a versatile means of introducing a wide range of substituents at the nitrogen atom. For the introduction of aryl groups, more advanced cross-coupling methodologies, such as the Buchwald-Hartwig amination, are often employed, allowing for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide.
Caption: General workflow for the synthesis of N-substituted methyl isonipecotate derivatives.
A Spectrum of Biological Activities: From Pain Relief to Infection Control
The true potential of N-substituted methyl isonipecotate derivatives lies in their diverse pharmacological activities. By strategically modifying the N-substituent, researchers have successfully developed compounds with potent analgesic, anticonvulsant, and antimicrobial properties.
Analgesic Potential: Targeting the Opioid System
A significant body of research has focused on the development of N-substituted piperidine derivatives as potent analgesics, many of which are structurally related to the phenylpiperidine class of opioids. These compounds typically exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in the modulation of pain perception.
Upon binding of an N-substituted piperidine agonist, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and a decrease in the transmission of pain signals.
Caption: Simplified signaling pathway of μ-opioid receptor activation by an N-substituted piperidine agonist, leading to analgesia.[1][2][3][4][5]
Anticonvulsant Activity: Modulating GABAergic Neurotransmission
Derivatives of isonipecotic acid have also shown significant promise as anticonvulsant agents. Their primary mechanism of action often involves the inhibition of the GABA transporter 1 (GAT-1).[6][7][8][9] GAT-1 is a presynaptic transporter responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and producing a net inhibitory effect on neuronal excitability. This mechanism is particularly relevant for the control of seizures, which are characterized by excessive neuronal firing.
Caption: Mechanism of GAT-1 inhibition by N-substituted isonipecotate derivatives, leading to increased synaptic GABA levels.[6][7][8][9][10]
Antimicrobial Properties: A New Frontier
Emerging research has highlighted the potential of N-substituted piperidine derivatives as a novel class of antimicrobial agents. While the precise mechanisms of action are still under investigation for many of these compounds, it is hypothesized that their amphipathic nature allows them to disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. The antimicrobial activity is often influenced by the nature of the N-substituent, with lipophilicity and steric factors playing a crucial role in their efficacy against different bacterial strains.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The development of potent and selective N-substituted methyl isonipecotate derivatives is guided by a thorough understanding of their structure-activity relationships (SAR). SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. For this class of compounds, key areas of SAR exploration include:
-
The N-Substituent: This is the most critical determinant of biological activity. The size, lipophilicity, and electronic properties of the N-substituent can dramatically influence receptor binding affinity, transporter inhibition, and antimicrobial potency. For example, in the context of analgesic activity, an N-phenethyl group is often associated with high potency.
-
The Piperidine Ring: While less frequently modified, substitutions on the piperidine ring can also impact activity and selectivity.
-
The Methyl Ester: This group can be modified to other esters or amides to alter the compound's pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier.
Caption: Logical relationship of structure-activity considerations for N-substituted methyl isonipecotate derivatives.
Quantitative Biological Data
The following table summarizes representative biological activity data for various N-substituted piperidine derivatives, illustrating the impact of structural modifications on their potency.
| Compound Class | N-Substituent Example | Biological Activity | Assay | Potency (MIC/ED50) | Reference |
| N-Alkyl Piperidines | 4-Amidopiperidine-C12 | Antimicrobial | Broth Microdilution | 1.1 mg/mL (E. coli) | [11] |
| N-Aryl Piperidones | Monoketone Curcuminoid | Antimicrobial | Broth Microdilution | 250-500 µg/mL (S. mitis) | [12][13] |
| N-Benzyl Piperidines | N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Antimicrobial | Broth Microdilution | 0.01 g/mL (E. coli) | [14] |
| Phenylpiperidines | Fentanyl | Analgesic | Hot Plate Test | ED50 values vary | [9] |
Note: The presented data are for representative compounds and may not be directly comparable across different studies due to variations in experimental conditions.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of research in this area, it is essential to follow well-defined and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative N-substituted methyl isonipecotate derivative and for the evaluation of its antimicrobial activity.
Synthesis of Methyl 1-Benzylpiperidine-4-carboxylate
This protocol describes the synthesis of methyl 1-benzylpiperidine-4-carboxylate, a common intermediate and a representative example of an N-substituted methyl isonipecotate derivative.
Materials:
-
Methyl isonipecotate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of methyl isonipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure methyl 1-benzylpiperidine-4-carboxylate.[15][16][17][18][19]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain using the broth microdilution method.
Materials:
-
Test compound (e.g., N-substituted methyl isonipecotate derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the bacterial strain and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each well containing the compound dilutions and a growth control well (broth only) with the prepared bacterial inoculum.
-
Include a sterility control well (broth only, no inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
Conclusion and Future Directions
The N-substituted methyl isonipecotate scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. The inherent versatility of the piperidine ring, coupled with the ability to readily modify the N-substituent, provides a powerful platform for the rational design of compounds with a wide array of biological activities. The demonstrated analgesic, anticonvulsant, and antimicrobial potential of these derivatives underscores their significance in medicinal chemistry.
Future research in this area should focus on several key aspects. A more comprehensive exploration of the SAR for antimicrobial activity is warranted to identify derivatives with enhanced potency and a broader spectrum of activity. Elucidation of the precise molecular mechanisms underlying the antimicrobial effects will be crucial for optimizing these compounds. Furthermore, the development of derivatives with improved pharmacokinetic profiles, such as enhanced oral bioavailability and metabolic stability, will be essential for translating their promising in vitro and in vivo activities into clinically viable drug candidates. The continued application of rational drug design principles, guided by a deep understanding of the chemistry and biology of N-substituted methyl isonipecotate, holds immense promise for the development of the next generation of therapeutics to address unmet medical needs.
References
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Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. (2016). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids agaisnt cariogenic bacteria. (n.d.). ChemRxiv. Retrieved February 4, 2026, from [Link]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Structure, function, and plasticity of GABA transporters. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
-
Schematic representation of opioid receptors signaling. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (n.d.). Google Patents.
-
Physiology, Opioid Receptor. (2023). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (n.d.). Frontiers. Retrieved February 4, 2026, from [Link]
-
GABA transporter type 1. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Mu-opioid receptor. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
The working and inhibition mechanisms of GAT1 a, A potential release... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). GENETICS. Retrieved February 4, 2026, from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Defense Technical Information Center. Retrieved February 4, 2026, from [Link]
-
What are GAT1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved February 4, 2026, from [Link]
-
Activation of the mu (μ) opioid receptor and intracellular pathways of both analgesia and adverse effects (15,16). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
- CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (n.d.). Google Patents.
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Methyl Isonipecotate: A Keystone Building Block for Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed the pivotal role certain molecular scaffolds play in the discovery and development of novel therapeutics. Methyl isonipecotate, also known as methyl piperidine-4-carboxylate, stands out as a deceptively simple yet remarkably versatile building block. Its rigid, saturated heterocyclic core, combined with two distinct and strategically positioned functional groups, provides a rich platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the core reactivity of methyl isonipecotate, moving beyond simple reaction lists to explain the causality behind synthetic choices, thereby empowering researchers to leverage this scaffold to its full potential.
Core Structural Features and Physicochemical Properties
At its heart, methyl isonipecotate is a bifunctional molecule featuring a secondary amine within a piperidine ring and a methyl ester at the C4 position. This unique arrangement dictates its reactivity and utility.
The IUPAC name for this compound is methyl piperidine-4-carboxylate.[1] It is typically a colorless to pale yellow liquid, and its physical properties are well-documented, providing a solid foundation for its use in various reaction conditions.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Boiling Point | 85-90 °C | [3] |
| Density | 1.06 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.465 | |
| pKa (Predicted) | 9.78 ± 0.10 | [2] |
The piperidine nitrogen, with a pKa around 9.78, is sufficiently basic and nucleophilic to engage in a wide array of transformations.[2] The methyl ester provides an electrophilic handle that can be converted into a variety of other functional groups. Understanding how to selectively address one group in the presence of the other is the key to mastering its synthetic chemistry.
Figure 1: Core reactive centers of methyl isonipecotate.
The Chemistry of the Piperidine Nitrogen: A Nucleophilic Hub
The secondary amine is often the first point of synthetic modification due to its high nucleophilicity. Its reactions are foundational to building out the molecular scaffold.
The reaction of the piperidine nitrogen with acylating agents like acid chlorides or anhydrides is a robust and high-yielding transformation used to introduce amide functionalities.
Causality: This reaction's efficiency stems from the high nucleophilicity of the amine attacking the highly electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its role is not to deprotonate the piperidine but to act as a scavenger for the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine and driving the reaction to completion.
Field-Proven Protocol: N-Benzoylation
-
Setup: To a solution of methyl isonipecotate (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to manage the exothermicity of the reaction.
-
Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-benzoyl-4-methoxycarbonylpiperidine.[5]
Introducing alkyl groups onto the piperidine nitrogen is a common strategy for modulating a compound's physical properties (like lipophilicity and basicity) or for installing pharmacophoric elements.
Causality: This is a classic Sₙ2 reaction where the amine acts as the nucleophile. The choice of base is key. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the acid byproduct. The use of a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) facilitates the Sₙ2 mechanism by solvating the cation of the base while leaving the nucleophile relatively free.
Modern cross-coupling reactions have made the formation of N-aryl bonds, once a significant challenge, a routine procedure. This is vital for synthesizing compounds targeting biological systems where an aryl-piperidine motif is common.
Causality: Reactions like the Buchwald-Hartwig amination rely on a palladium or copper catalyst to facilitate the coupling of the amine with an aryl halide or triflate.[6] The catalyst undergoes a cycle of oxidative addition, ligand exchange, and reductive elimination. The choice of ligand (e.g., a biarylphosphine for palladium) is the most critical parameter, as it dictates the reaction's scope, efficiency, and tolerance to other functional groups. The base (e.g., Cs₂CO₃ or K₃PO₄) is not just an acid scavenger but actively participates in the catalytic cycle, typically in the deprotonation of the amine-catalyst complex.
The Chemistry of the Methyl Ester: An Electrophilic Gateway
The methyl ester at C4 is a versatile handle for introducing further diversity. Its reactions typically require addressing the more reactive secondary amine first, usually via protection.
To perform chemistry on the ester without interference from the nucleophilic amine, the nitrogen must be "masked" with a protecting group. The tert-butoxycarbonyl (Boc) group is a workhorse in this context.
Causality: The Boc group, installed using di-tert-butyl dicarbonate (Boc₂O), transforms the nucleophilic secondary amine into a non-nucleophilic carbamate. The lone pair on the nitrogen is delocalized into the adjacent carbonyl, drastically reducing its reactivity. The steric bulk of the tert-butyl group also shields the nitrogen. Crucially, the Boc group is stable to a wide range of non-acidic conditions (e.g., organometallics, reducing agents like LiAlH₄, basic hydrolysis) but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl in dioxane).
Figure 2: A typical synthetic workflow using N-protection.
The reduction of the ester to a primary alcohol is a fundamental transformation, converting an electrophilic carbonyl into a nucleophilic hydroxyl group that can be used for further elaboration (e.g., ether formation, oxidation).
Causality: A powerful hydride-donating reagent like lithium aluminum hydride (LiAlH₄) is required for this transformation. NaBH₄ is generally not reactive enough to reduce esters. The reaction must be performed in an anhydrous aprotic solvent (e.g., THF, diethyl ether) as LiAlH₄ reacts violently with protic sources. The mechanism involves the delivery of two hydride ions to the carbonyl carbon, proceeding through an aldehyde intermediate which is immediately reduced. A careful aqueous workup (e.g., Fieser workup) is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide salts.
Field-Proven Protocol: Reduction of N-Boc-methyl isonipecotate
-
Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (~0.5 M) at 0 °C under an inert atmosphere (N₂ or Argon), add a solution of N-Boc-methyl isonipecotate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours or until the starting material is consumed (monitor by TLC).
-
Work-up (Fieser Method): Cool the reaction back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular white precipitate vigorously for 1 hour. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine, which is often pure enough for the next step.
Conversion of the methyl ester to the corresponding carboxylic acid (isonipecotic acid) is achieved through hydrolysis. This is a key step for subsequent amide bond formation (via activation with coupling reagents) or other carboxylate chemistry.
Causality: Base-catalyzed hydrolysis (saponification) is the most common method.[7][8] A hydroxide ion (from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the ester carbonyl. The reaction is irreversible because the final step is an acid-base reaction where the liberated alkoxide deprotonates the newly formed carboxylic acid, forming a resonance-stabilized carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.
Direct conversion of the ester to an amide by reaction with an amine is possible but often challenging.
Causality: This reaction, known as aminolysis, suffers from the poor leaving group ability of the methoxide anion.[9] Consequently, the reaction is often slow and requires high temperatures or pressure, which can limit its applicability for complex substrates.[10] A more reliable and common strategy for forming amides is to first hydrolyze the ester to the carboxylic acid and then use a standard peptide coupling reagent (e.g., HATU, EDC) to react it with the desired amine.
Advanced Synthetic Strategies
Methyl isonipecotate is a reactant for a variety of modern synthetic methods, including the synthesis of antitubercular agents, aminopyrazine inhibitors, and protein kinase D inhibitors.[2][3][11][12]
-
α-Alkylation: After N-protection, the protons alpha to the ester carbonyl can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be trapped with an alkyl halide, forming a new C-C bond at the C3 position.[13][14]
-
Directed C-H Activation: Recent advances have enabled the direct functionalization of the C-H bonds of the piperidine ring. For example, methyl isonipecotate can be a reactant for transition metal-catalyzed C-2 arylation, offering a highly atom-economical route to complex substituted piperidines.[3][11][12]
Conclusion
Methyl isonipecotate is far more than a simple cyclic amino ester. It is a powerhouse scaffold whose utility is dictated by the thoughtful and selective manipulation of its two key functional groups. The secondary amine offers a nucleophilic handle for direct functionalization, while the methyl ester provides an electrophilic site that, once the amine is appropriately masked, opens a gateway to a host of other functionalities. By understanding the principles of nucleophilicity, electrophilicity, and chemoselective control, the synthetic chemist can transform this humble starting material into the complex, high-value molecules that drive modern drug discovery and development.
References
-
Methyl isonipecotate - LookChem . LookChem. Available at: [Link]
-
Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem . National Institutes of Health. Available at: [Link]
-
Methyl isonipecotate, technica | 463485-100ML | SIGMA-ALDRICH | SLS . Scientific Laboratory Supplies. Available at: [Link]
-
N-arylation of heterocycles - Organic Chemistry Portal . Organic-Chemistry.org. Available at: [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
Alpha Alkylation - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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- 1. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Methyl isonipecotate | 2971-79-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Methyl isonipecotate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Methyl isonipecotate CAS#: 2971-79-1 [m.chemicalbook.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Efficiency Reduction of Methyl Isonipecotate to 4-Hydroxymethylpiperidine
Executive Summary
This application note details the reduction of methyl isonipecotate (methyl piperidine-4-carboxylate) to 4-hydroxymethylpiperidine (4-piperidinemethanol). This transformation is a cornerstone reaction in the synthesis of piperidine-based scaffolds for drug discovery, particularly for muscarinic receptor antagonists and various kinase inhibitors.[1][2]
While conceptually simple, the reduction presents specific process challenges:
-
Amine Management: The secondary amine in the piperidine ring can complex with boron or aluminum species, complicating workup.[1][2]
-
Product Solubility: The product, 4-hydroxymethylpiperidine, is an amino-alcohol with extreme water solubility (~1000 g/L).[1][2][3] Standard aqueous extraction protocols often result in massive yield loss.[1][2]
-
Safety: The use of pyrophoric hydride reducing agents requires rigorous exclusion of moisture and air.[1][2]
This guide presents two validated protocols: the Gold Standard (LiAlH₄) for high-throughput/small-scale synthesis, and the Scalable Alternative (NaBH₄/LiCl) for larger batches where safety profiles must be managed more strictly.[2][3]
Strategic Analysis & Method Selection
Comparison of Reduction Strategies
| Feature | Method A: Lithium Aluminum Hydride (LiAlH₄) | Method B: NaBH₄ + LiCl (In Situ LiBH₄) |
| Reactivity | Very High (Reduces ester rapidly) | Moderate (Requires reflux/longer times) |
| Yield Potential | >90% (If workup is optimized) | 75-85% |
| Safety Profile | High Risk: Pyrophoric, reacts violently with water.[1][2][3] | Moderate Risk: Evolves H₂, but non-pyrophoric.[1][2] |
| Workup | Critical: Requires "Fieser" method to avoid emulsions. | Aqueous quench required; extraction can be difficult.[1][2] |
| Suitability | Research scale (<50g), rapid synthesis.[1] | Process scale (>100g), safety-constrained labs.[1][2][3] |
Reaction Scheme
The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl.[1] Note that if the starting material is the HCl salt, an extra equivalent of hydride is consumed to neutralize the salt.
Figure 1: Simplified reaction pathway. The secondary amine (NH) is also deprotonated by LiAlH₄ during the reaction but is restored upon quenching.
Protocol A: The Gold Standard (LiAlH₄)
Objective: Rapid, high-yield reduction. Scale: 10 g (Example)
Materials
-
Substrate: Methyl isonipecotate (10.0 g, 70 mmol). Note: If using the HCl salt, free-base it first using K₂CO₃ in DCM/Water, separate, and dry.[1] Using the salt directly with LAH generates excessive H₂ gas and heat.
-
Reagent: Lithium Aluminum Hydride (LiAlH₄), 2.4 M solution in THF or powder (use 3.5 g / 92 mmol / ~1.3 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF), 100 mL.
Step-by-Step Procedure
-
Setup (Inert Atmosphere):
-
Reagent Preparation:
-
Charge the RBF with anhydrous THF (50 mL).
-
Carefully add LiAlH₄ (3.5 g) via a powder funnel (or syringe if using solution).[1] Cool the suspension to 0°C using an ice bath.
-
-
Addition:
-
Dissolve Methyl isonipecotate (10 g) in anhydrous THF (20 mL).
-
Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Observation: Gas evolution (H₂) will occur as the amine proton is removed. Control the rate to prevent foaming.
-
-
Reaction:
-
Once addition is complete, remove the ice bath.[1]
-
Heat the mixture to a gentle reflux (66°C) for 2–4 hours.
-
Monitoring: Check TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).[1][2] The ester spot (Rf ~0.[1][2]6) should disappear; the product spot (Rf ~0.1-0.[1][2][3]2) will appear near the baseline (stains with Ninhydrin).
-
-
The "Fieser" Workup (CRITICAL STEP):
-
Cool the reaction mixture to 0°C.
-
Dilute with diethyl ether (50 mL) to reduce viscosity.[1][2]
-
Quench Sequence (1:1:3 Rule):
-
Add 3.5 mL Water very slowly. (Vigorous H₂ evolution!).
-
Add 3.5 mL 15% NaOH solution.
-
Add 10.5 mL Water .
-
-
Result: The grey lithium/aluminum salts should turn into a white, granular solid (lithium aluminate) that precipitates cleanly, leaving a clear organic supernatant.
-
-
Isolation:
-
Stir the mixture for 15 minutes until the precipitate is granular.
-
Filter through a sintered glass funnel or a pad of Celite.[1][2]
-
Wash the filter cake thoroughly with warm THF (2 x 20 mL). Do not use water , as the product will dissolve in the filter cake moisture.
-
Concentrate the combined filtrate under reduced pressure (Rotavap).
-
-
Purification:
-
The residue is usually a viscous, colorless to pale yellow oil that may solidify (MP ~58°C).
-
Distillation: For high purity, Kugelrohr distillation (approx. 110–120°C at 0.5 mmHg) is recommended.[1]
-
Protocol B: The Scalable Alternative (NaBH₄/LiCl)
Objective: Safer reduction without pyrophoric reagents. Mechanism: LiCl reacts with NaBH₄ to generate LiBH₄ in situ, which is significantly more potent than NaBH₄ alone.[1][2]
Materials
-
Substrate: Methyl isonipecotate (10.0 g).
-
Reagents: Sodium Borohydride (NaBH₄, 4.0 g, 1.5 equiv), Lithium Chloride (LiCl, 4.5 g, 1.5 equiv).
-
Solvent: THF (60 mL) and Ethanol (40 mL).
Step-by-Step Procedure
-
Solubilization:
-
Addition:
-
Add Methyl isonipecotate (10 g) in one portion (or dropwise if scale >50g).
-
-
Reaction:
-
Stir at room temperature for 24 hours.
-
Optimization: If reaction is slow (check TLC), heat to 50°C.
-
-
Workup (Different from LAH):
-
Concentrate the mixture to dryness on a Rotavap to remove THF/EtOH.
-
Resuspend the solid residue in minimal water (20 mL).
-
Extraction: This step is difficult due to solubility.[1][2] Use n-Butanol or Isopropanol/Chloroform (1:3) for extraction (3 x 50 mL).[1][2][3]
-
Alternative: Continuous liquid-liquid extraction (Soxhlet type) with DCM for 12 hours is highly effective here.[1][2][3]
-
-
Purification:
Critical Process Parameters (CPP) & Troubleshooting
Workup Decision Logic
The most common failure mode is the formation of an emulsion during the LAH quench, trapping the water-soluble product in the aluminum sludge.[1]
Figure 2: Decision tree for optimizing the LAH workup to prevent product loss.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product lost in aqueous phase.[1][2][3] | Avoid aqueous extraction.[1][2] Use Fieser workup and filter.[1][2] If extraction is necessary, use continuous extraction with DCM.[1][2] |
| Incomplete Reaction | Moisture in solvent or old LAH.[1][2] | Use freshly distilled THF.[1][2] Ensure LAH is a loose grey powder, not clumped white rocks.[1][2] |
| Emulsion during Workup | Improper quench ratios.[1][2] | Add drying agent (MgSO₄ or Na₂SO₄) directly to the quenched mixture to "dry up" the aluminum slime, then filter. |
| Product is Impure | Amine oxidation or salt formation.[1][2] | Store product under Argon.[1][2] If it turns yellow, redistill.[1][2] |
Safety & Compliance
-
LiAlH₄: Reacts violently with water and moist air.[1][2] Class 4.3 (Dangerous when wet).[1][2] Use only in a fume hood. Have a Class D fire extinguisher (sand/salt) ready.[1][2] Do not use CO₂ extinguishers.
-
Hydrogen Gas: Both protocols generate H₂.[1][2] Ensure adequate ventilation to prevent accumulation in the hood headspace.[1][2]
-
Skin Contact: The product is an amino-alcohol and can be absorbed through the skin.[1][2][3] Wear nitrile gloves and lab coat.[1][2]
References
-
Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (The standard citation for the 1:1:3 quench method).
-
NaBH4/LiCl Reduction: Brown, H. C.; Narasimhan, S.; Choi, Y. M.[1] "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." J. Org.[1][2][3][5] Chem.1982 , 47, 4702-4708.[1][2][3] Link[3]
-
Product Properties: PubChem Compound Summary for CID 80280621, 4-Hydroxymethylpiperidine.[1][2][3] Link
-
General Piperidine Reduction: Rylander, P. N.[1][2] Hydrogenation Methods; Academic Press: London, 1985.[1][2]
Sources
- 1. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving Methyl Isonipecotate
Introduction: The Strategic Importance of Methyl Isonipecotate in Modern Synthesis
Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, represents a cornerstone building block in contemporary organic and medicinal chemistry. The piperidine moiety is a privileged scaffold, prominently featured in a vast array of pharmaceuticals and biologically active compounds due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. The strategic placement of the methyl ester at the 4-position provides a versatile handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This application note delves into the elegant and efficient world of one-pot synthesis strategies that leverage the unique reactivity of methyl isonipecotate, with a particular focus on multicomponent reactions for the rapid generation of medicinally relevant spiro-piperidine scaffolds.
The Power of "One-Pot": A Paradigm Shift in Synthetic Efficiency
Traditional multi-step synthesis, while foundational, often suffers from drawbacks such as time-consuming purification of intermediates, cumulative yield losses, and significant solvent and reagent waste. One-pot synthesis has emerged as a powerful paradigm to address these challenges. By conducting multiple reaction steps in a single reaction vessel, either sequentially or concurrently, one-pot strategies offer numerous advantages:
-
Enhanced Efficiency: Elimination of intermediate workup and purification steps significantly reduces reaction time and labor.
-
Improved Yields: Minimizing the handling and transfer of intermediates leads to higher overall yields.
-
Greener Chemistry: Reduced solvent usage and waste generation align with the principles of sustainable chemistry.
-
Increased Molecular Complexity: The ability to assemble complex molecules from simple precursors in a single operation is a hallmark of elegant synthesis.
One-pot reactions can be broadly categorized into several types, including:
-
Multicomponent Reactions (MCRs): Three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.
-
Tandem/Cascade Reactions: A sequence of intramolecular or intermolecular reactions occurs in which the first reaction generates a reactive intermediate that subsequently undergoes further transformations.
-
Domino Reactions: Similar to tandem reactions, these involve a series of transformations where each subsequent reaction is triggered by the functionality formed in the previous step.
This application note will focus on a specific and highly valuable application of a one-pot, four-component reaction for the synthesis of functionalized spiro[indoline-3,4'-pyridine] derivatives, a class of compounds with significant therapeutic potential, using methyl isonipecotate as a key building block.
Featured Application: One-Pot, Four-Component Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives
The spiro-oxindole moiety fused with a piperidine ring is a prominent structural motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The following protocol details a highly efficient one-pot, four-component reaction for the synthesis of this valuable scaffold, adapted to incorporate methyl isonipecotate.
Reaction Principle and Workflow
This synthesis is a domino reaction that proceeds through a sequence of a Michael addition, followed by an intramolecular cyclization and subsequent condensation. The reaction brings together four key components in a single pot:
-
An Arylamine: Provides the nitrogen and an aromatic substituent for the dihydropyridine ring.
-
Methyl Propiolate: Acts as the initial Michael acceptor.
-
Isatin: The source of the oxindole core and the spiro center.
-
Methyl Isonipecotate: Serves as the nucleophile in the key C-C bond-forming step and provides the piperidine ring of the final spiro-product.
The overall workflow can be visualized as follows:
Caption: Figure 1. Workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials:
-
Arylamine (e.g., aniline, p-toluidine, p-anisidine) (2.0 mmol)
-
Methyl propiolate (2.0 mmol, 0.168 g)
-
Isatin (or substituted isatin) (2.0 mmol)
-
Methyl isonipecotate (2.0 mmol, 0.286 g)
-
Triethylamine (0.4 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) to 5 mL of ethanol.
-
Stir the solution at room temperature for 12-16 hours (overnight). This initial step forms the enamine intermediate.
-
To the reaction mixture, add isatin (2.0 mmol), methyl isonipecotate (2.0 mmol), and triethylamine (0.4 mmol).
-
Heat the mixture to reflux and maintain for approximately 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the solution to approximately half its original volume under reduced pressure.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to afford the pure spiro[indoline-3,4'-piperidine] derivative.
Plausible Reaction Mechanism
The reaction is believed to proceed through the following mechanistic pathway:
Caption: Figure 2. Plausible reaction mechanism.
-
Enamine Formation: The arylamine undergoes a Michael addition to methyl propiolate to form an enamine intermediate.
-
Knoevenagel Condensation: In the presence of the base (triethylamine), isatin and methyl isonipecotate undergo a Knoevenagel-type condensation to form a reactive vinylogous intermediate.
-
Michael Addition: The enamine intermediate from step 1 acts as a nucleophile and attacks the vinylogous intermediate from step 2 in a Michael addition reaction.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the dihydropyridine ring.
-
Tautomerization: A final tautomerization step leads to the stable aromatic spiro[indoline-3,4'-pyridine] product.
Expected Products and Yields
The versatility of this one-pot reaction allows for the synthesis of a library of spiro[indoline-3,4'-piperidine] derivatives by varying the substituents on the arylamine and isatin starting materials. Based on analogous reactions, good to excellent yields are anticipated.[1]
| Entry | Arylamine | Isatin | Expected Product | Anticipated Yield (%) |
| 1 | Aniline | Isatin | Methyl 2',6'-diamino-1'-phenyl-2-oxo-1',2',5',6'-tetrahydrospiro[indoline-3,4'-pyridine]-3',5'-dicarboxylate | 80-90 |
| 2 | p-Toluidine | Isatin | Methyl 2',6'-diamino-2-oxo-1'-(p-tolyl)-1',2',5',6'-tetrahydrospiro[indoline-3,4'-pyridine]-3',5'-dicarboxylate | 85-95 |
| 3 | p-Anisidine | Isatin | Methyl 2',6'-diamino-1'-(4-methoxyphenyl)-2-oxo-1',2',5',6'-tetrahydrospiro[indoline-3,4'-pyridine]-3',5'-dicarboxylate | 82-92 |
| 4 | Aniline | 5-Bromo-isatin | Methyl 5-bromo-2',6'-diamino-1'-phenyl-2-oxo-1',2',5',6'-tetrahydrospiro[indoline-3,4'-pyridine]-3',5'-dicarboxylate | 75-85 |
Conclusion and Future Outlook
This application note has detailed a powerful and efficient one-pot, four-component strategy for the synthesis of medicinally relevant spiro[indoline-3,4'-piperidine] derivatives utilizing methyl isonipecotate as a key building block. The operational simplicity, high atom economy, and ability to rapidly generate molecular complexity make this approach highly attractive for applications in drug discovery and medicinal chemistry. The versatility of the starting materials allows for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Further exploration of this and other one-pot strategies involving methyl isonipecotate will undoubtedly continue to provide innovative solutions for the synthesis of novel and complex heterocyclic systems.
References
-
Mirzaei, F., Bayat, M., & Nasri, S. (2022). A one-pot synthesis of piperidinium spirooxindoline-pyridineolates and indole-substituted pyridones in aqueous or ethanol medium. Molecular Diversity, 26(4), 2039-2048. [Link]
- Son, S., et al. (2021). Synthesis and characterization of a novel series of spiro[indoline-3,4'-piperidine]-based co-potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) mutant. Bioorganic & Medicinal Chemistry Letters, 41, 128005.
- Artico, M., et al. (1992). One-Pot Synthesis of Novel Spiro-Annelated Pyrrole-Containing Heterocyclic Systems from Suitable Synthons. Journal of Heterocyclic Chemistry, 29(5), 1237-1242.
- Shaikh, I. R., et al. (2017). One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters, 6(2), 65-72.
-
Wang, X., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 846-853. [Link]
Sources
Troubleshooting & Optimization
Removing unreacted methyl isonipecotate from amide products
Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of unreacted methyl isonipecotate from newly synthesized amide products. Our goal is to move beyond simple protocols and provide a framework for understanding and resolving separation challenges based on fundamental chemical principles.
Introduction: The Core Challenge
Amide bond formation is a cornerstone of drug development and medicinal chemistry.[1][2] However, the subsequent purification can be a significant bottleneck, especially when starting materials, like the secondary amine methyl isonipecotate, are difficult to separate from the desired amide product. This guide will equip you with the knowledge to effectively troubleshoot and purify your target compounds.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental chemical difference between my amide product and unreacted methyl isonipecotate that I can exploit for separation?
The most significant difference lies in their acid-base properties.
-
Methyl Isonipecotate: This reactant contains a secondary amine within its piperidine ring. Amines are basic.[3] The predicted pKa of the conjugate acid of methyl isonipecotate is approximately 9.78.[4][5][6] This basic nitrogen can be readily protonated by an acid to form a water-soluble ammonium salt.
-
Amide Product: The amide bond itself is generally considered neutral and is not readily protonated or deprotonated under typical workup conditions.[3] Its lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less basic than an amine.
This difference in basicity is the primary lever we can pull to achieve a clean separation. By washing a solution of the crude product with a dilute aqueous acid, the basic methyl isonipecotate is converted to its salt form and extracted into the aqueous phase, while the neutral amide product remains in the organic layer.[7][8][9]
Table 1: Comparative Physicochemical Properties
| Property | Methyl Isonipecotate | Typical Amide Product (Example) | Rationale for Separation |
| Key Functional Group | Secondary Amine (Piperidine) | Amide | Different reactivity and basicity. |
| pKa (of conjugate acid) | ~9.78 (Predicted)[4][5][6] | Generally neutral | The amine is easily protonated by dilute acids. |
| Boiling Point | 85-90 °C[4][10][11] | Typically much higher (solid) | Separation by distillation is often not feasible. |
| Aqueous Solubility | Slightly soluble[4][5][6] | Generally low to insoluble | Can be dramatically increased for the amine via salt formation. |
| Organic Solvent Solubility | Soluble in Chloroform[4][5] | Varies, but typically soluble | Both compounds reside in the organic phase initially. |
FAQ 2: What is the standard, first-pass method for removing methyl isonipecotate after my reaction?
The industry-standard method is a liquid-liquid extraction using a dilute acid wash. This is an efficient, scalable, and cost-effective first step for post-reaction workup.
The underlying principle is to convert the basic methyl isonipecotate into its water-soluble hydrochloride (or other) salt, which will then partition into the aqueous layer of a biphasic system, leaving the neutral amide product in the organic layer.[12]
-
Reaction Quench: Once your reaction is deemed complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. Ensure the volume is sufficient to fully dissolve your product.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it carefully, and vent to release any pressure. Shake the funnel gently for 30-60 seconds to ensure thorough mixing of the two phases.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (this is typically the aqueous layer, but always verify, especially with chlorinated solvents).
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude amide product.
-
Choice of Acid: While 1 M HCl is common, if your amide product has acid-labile functional groups, consider using a weaker organic acid like a 5-10% citric acid solution.
-
Emulsions: If an emulsion forms (a cloudy interface that doesn't separate), adding a small amount of brine can often help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Caption: Workflow for removing basic impurities via acid wash.
FAQ 3: My aqueous wash isn't completely removing the methyl isonipecotate. What should I do?
If a standard acid wash is insufficient, you need to troubleshoot the process. Incomplete removal is usually due to partitioning issues or insufficient protonation.
Table 2: Troubleshooting Guide for Ineffective Acid Wash
| Symptom | Potential Cause | Recommended Solution |
| Amine still present in organic layer after one wash (checked by TLC/LCMS). | Insufficient Extraction: A single extraction may not be enough. The partition coefficient dictates that some amine will remain. | Increase the number of acid washes to 2 or 3. This is often more effective than using a larger volume in a single wash. |
| Amine remains even after multiple washes. | Incorrect pH: The pH of the aqueous layer may not be low enough to fully protonate the amine, especially if the reaction mixture contains other bases (e.g., excess triethylamine). | Check the pH of the aqueous layer after the first extraction. If it is not strongly acidic (pH < 2), use a more concentrated acid or ensure enough acid is used to neutralize all bases present. |
| Product is being lost into the aqueous layer. | Product Basicity/Solubility: Your amide product may have some unforeseen basicity or water solubility. | Use a weaker acid (e.g., citric acid). Also, perform a "back-extraction": re-extract the combined acidic aqueous layers with fresh organic solvent to recover any lost product. |
FAQ 4: Aqueous extraction is causing issues with my product's stability or solubility. What are my other options?
When a standard workup is not viable, alternative purification methods that do not rely on liquid-liquid partitioning are necessary.
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel).
-
Principle: Methyl isonipecotate, being a polar amine, will interact strongly with the acidic surface of silica gel. Your typically less polar amide product will elute faster.
-
Protocol Insight:
-
Acidify the Mixture: Before loading onto the column, you can pre-treat your crude mixture by dissolving it in the organic solvent and adding a small amount of a strong acid (like HCl in ether). This converts the amine to its salt, which will then be highly retained at the top of the silica gel column, allowing your amide to elute cleanly.[8]
-
Solvent System: A common starting point for amides is a gradient of ethyl acetate in hexanes. If your product is more polar, adding a small amount of methanol to the mobile phase may be necessary.[13]
-
Tailing: Amines are notorious for "tailing" on silica gel. Adding a small amount (0.5-1%) of a base like triethylamine or ammonia to your eluent can improve peak shape, but this should only be done if you are NOT trying to retain the amine on the column.
-
If your amide product is a solid, crystallization can be an excellent and highly effective method for purification.[13]
-
Principle: This technique relies on the solubility difference between your amide product and impurities (like methyl isonipecotate) in a given solvent system at different temperatures.
-
Protocol Insight:
-
Solvent Screening: The key is finding a suitable solvent or solvent mixture. Your ideal solvent will dissolve the crude product when hot but allow only the pure amide to crystallize upon cooling, leaving impurities in the mother liquor.[13]
-
Procedure: Dissolve the crude material in a minimal amount of a suitable hot solvent. Allow it to cool slowly to room temperature, and then potentially in an ice bath or freezer to maximize crystal formation. Collect the purified crystals by filtration.[13][14]
-
Common Solvents for Amides: Ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes are often good starting points for crystallizing amides.[13]
-
Caption: Decision tree for selecting a purification strategy.
References
-
Methyl isonipecotate - Chemical Properties. LookChem. [Link]
-
methyl isonipecotate. ChemBK. [Link]
-
Methyl isonicotinate. Wikipedia. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Which extraction procedure will completely separate an amide from the by-product... Reddit. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]
-
Why is my Amide Coupling Not working using Cysteamine? ResearchGate. [Link]
-
Purification: How To. University of Rochester Chemistry Department. [Link]
-
How to separate amides from free amine. ResearchGate. [Link]
-
Gas Chromatographic Separation of Amines and Amides. ACS Publications. [Link]
-
Liquid-Liquid Extraction. YouTube. [Link]
-
amide coupling help. Reddit. [Link]
-
New strategies for separations through reactions. Indian Academy of Sciences. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid... ACG Publications. [Link]
- Amide Workup. Biofilm Inhibitor Synthesis.
- Crystallization and purification method of hydroxyalkyl amide.
-
Purification of amide alkaloids from Piper longum L... Analyst (RSC Publishing). [Link]
-
Column Chromatography: Amides. Reddit. [Link]
-
A Short Liquid-Liquid Extraction Demonstration. YouTube. [Link]
-
Amide or Amino HPLC Columns What are the Differences. Tech Information. [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 4. lookchem.com [lookchem.com]
- 5. Methyl isonipecotate | 2971-79-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Methyl isonipecotate CAS#: 2971-79-1 [m.chemicalbook.com]
- 11. Methyl isonipecotate technical grade 2971-79-1 [sigmaaldrich.com]
- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 13. researchgate.net [researchgate.net]
- 14. CN105384654A - Crystallization and purification method of hydroxyalkyl amide - Google Patents [patents.google.com]
Technical Support Center: Controlling Side Reactions in Methyl Isonipecotate Reduction
Topic: Optimization & Troubleshooting for the Reduction of Methyl Isonipecotate to 4-Hydroxymethylpiperidine (4-Piperidinemethanol). ID: TS-GUIDE-2024-MI-RED Audience: Medicinal Chemists, Process Development Scientists.
Introduction: The "Deceptively Simple" Reduction
Reducing methyl isonipecotate (methyl piperidine-4-carboxylate) to 4-hydroxymethylpiperidine appears trivial on paper: a standard ester-to-alcohol reduction. However, this reaction is a known bottleneck in drug synthesis pipelines due to product loss during isolation rather than complex side chemistry.
The product, 4-piperidinemethanol , is a highly polar, water-soluble secondary amine. The failure mode is rarely "side reactions" in the traditional sense, but rather the partitioning of the product into the aqueous waste stream during workup. This guide focuses on controlling the reaction to ensure complete conversion and, critically, recovering the product from the "polar trap."
Module 1: Reagent Selection & Chemoselectivity
Q: Why is my yield negligible despite full consumption of starting material?
A: You likely lost your product to the aqueous layer during the quench. Unlike lipophilic esters, the product contains both a secondary amine and a primary alcohol, making it fully miscible in water. Standard ethyl acetate/water extractions will result in <10% yield.
The Fix:
-
Switch Solvent: Use Chloroform:Isopropanol (3:1) or Dichloromethane:Methanol (9:1) for extraction. These mixtures are polar enough to pull the amine out of the aqueous phase.
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor with Chloroform for 12–24 hours.
-
Salt Formation: Isolate as the HCl salt directly from the reaction mixture if possible (see Protocol).
Q: LiAlH₄ vs. NaBH₄ – Which should I use?
A: Lithium Aluminum Hydride (LiAlH₄/LAH) is the standard.
-
LiAlH₄: Rapidly reduces esters to alcohols. Requires anhydrous conditions (THF or Ether).
-
NaBH₄: Generally too weak for esters unless activated (e.g., with LiCl or in refluxing MeOH). While safer, the reaction is slower and can lead to incomplete conversion (leaving unreacted ester).
Recommendation: Use LiAlH₄ in THF for reliability. Use NaBH₄ only if you must avoid LAH due to safety regulations, and ensure you use an additive (e.g., CaCl₂ or LiCl).
Module 2: Managing Side Reactions
While isolation is the main challenge, specific side reactions can occur if conditions are uncontrolled.
| Side Reaction | Cause | Prevention Strategy |
| Intermolecular Amidation (Dimerization) | High concentration + heat. The secondary amine of one molecule attacks the ester of another. | Dilution: Run the reaction at 0.1 M – 0.2 M. Temperature: Keep at 0°C during addition; do not reflux excessively before reduction is complete. |
| Incomplete Reduction | Old/Wet Reagent or Steric Bulk (rare here). | Stoichiometry: Use 1.5–2.0 equiv. of LAH. Ensure reagent quality (grey powder = good; white/crusty = hydrolyzed). |
| N-Alkylation | Impure solvents (e.g., aldehydes in non-anhydrous solvents). | Use Anhydrous THF (inhibitor-free if possible). |
| Aluminum Emulsions | Improper quench of LAH. | Use the Fieser Method (see Protocol). Do not use acid quench (traps amine as salt). |
Visualizing the Pathway & Risks
Figure 1: Reaction pathway showing the primary product and the two major failure modes: Dimerization (chemical) and Aqueous Trapping (physical).
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 4-Hydroxymethylpiperidine (10 mmol scale). Safety: LAH is pyrophoric. Work under Nitrogen/Argon.
Step 1: Reaction Setup
-
Flame-dry a 250 mL round-bottom flask (RBF) and cool under N₂.
-
Add LiAlH₄ (15 mmol, 1.5 equiv) and Anhydrous THF (30 mL) . Cool to 0°C.[1]
-
Dissolve Methyl Isonipecotate (10 mmol) in Anhydrous THF (10 mL) .
-
Add the ester solution dropwise to the LAH slurry over 15–20 minutes.
-
Why? Controls exotherm and prevents local heating that favors dimerization.
-
-
Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Check: TLC (stain with Ninhydrin or KMnO₄).
-
Step 2: The Critical Quench (Fieser Method)
Do not use acid. Do not dump into ice water.
-
Cool mixture to 0°C.
-
Carefully add 0.6 mL Water (1 mL per g LAH). Gas evolution!
-
Add 0.6 mL 15% NaOH (1 mL per g LAH).
-
Add 1.8 mL Water (3 mL per g LAH).
-
Warm to RT and stir for 15 mins until a white, granular precipitate forms.
Step 3: Isolation (The "Anti-Trap" Workflow)
Figure 2: Isolation workflow emphasizing the recovery of product from the aluminum filter cake.
Detailed Isolation Steps:
-
Filter: Filter the granular aluminum salts through a pad of Celite.
-
The Wash (Crucial): The product sticks to the aluminum salts. Wash the filter cake with 200 mL of hot THF or 10% Methanol in DCM .
-
Note: If you skip this, you lose ~30% yield.
-
-
Concentrate: Evaporate the combined organic phases to obtain a crude oil.
-
Purification:
-
Method A (Distillation): Kugelrohr or vacuum distillation (bp ~118-120°C at 10 mmHg).
-
Method B (Salt Formation): Dissolve oil in Ethanol, add concentrated HCl (or HCl in Dioxane), and precipitate the hydrochloride salt with Ether. Recrystallize from Isopropanol/Ethanol.
-
References
-
Reduction of Esters with Lithium Aluminum Hydride
- Reusch, W. (2020). Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
-
Workup Procedures for Polar Amines
- University of Rochester.
-
Properties of 4-Piperidinemethanol
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol.
-
Continuous Extraction Techniques
- Batch and continuous solvent extraction.
Sources
Technical Support Center: Enhancing Enantioselectivity in Chiral Derivatives of Methyl Isonipecotate
Welcome to the technical support center for the asymmetric synthesis of chiral methyl isonipecotate derivatives. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers face in achieving high enantioselectivity for this critical pharmaceutical scaffold. The piperidine ring is a prevalent structure in numerous therapeutic agents, making stereochemical control paramount for efficacy and safety.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries encountered during the synthesis and analysis of chiral piperidine derivatives.
Q1: Why is achieving high enantioselectivity for methyl isonipecotate derivatives so critical?
A: High enantioselectivity is crucial because enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[3][4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[5] Regulatory agencies worldwide increasingly require new chiral drugs to be developed as single enantiomers, making the efficient synthesis of enantiomerically pure compounds a fundamental requirement in modern drug discovery and development.[6][7]
Q2: What are the primary strategies for inducing enantioselectivity in reactions involving methyl isonipecotate?
A: The most prevalent and powerful strategies involve asymmetric catalysis. This approach uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Key methods include:
-
Transition-Metal Catalysis: This involves a central metal (e.g., Rhodium, Iridium, Copper) coordinated to a chiral ligand.[2][8][9] The ligand creates a chiral environment around the metal center, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. Rhodium-catalyzed asymmetric additions to pyridine derivatives are particularly relevant.[1][2]
-
Organocatalysis: This uses small, chiral organic molecules (like proline derivatives or chiral primary amines) as catalysts, avoiding the use of metals.[10]
-
Biocatalysis: This employs enzymes (e.g., ene-reductases, transaminases) which are inherently chiral and often provide exceptionally high levels of selectivity under mild conditions.[11][12]
Q3: How can I accurately determine the enantiomeric excess (ee) of my final product?
A: The two most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[13][14]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): If you lack access to chiral HPLC, this is a robust alternative. You react your enantiomeric mixture with a single, pure enantiomer of a CDA (like Mosher's acid).[15][16] This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and will show distinct signals in an NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing you to integrate the peaks and calculate the ratio.[17][18]
Q4: My asymmetric reaction is yielding a completely racemic (50:50) mixture. What is the first thing I should check?
A: A racemic output from a reaction designed to be enantioselective points to a fundamental failure in the catalytic cycle. The first and most critical element to verify is the catalyst's integrity and activity .
-
Catalyst Source and Purity: Was the chiral ligand or catalyst obtained from a reputable source and of the correct enantiomeric purity?
-
Catalyst Preparation: If the active catalyst was generated in situ, was the procedure followed precisely? Incorrect stoichiometry between the metal precursor and the ligand can lead to the formation of achiral or inactive species.
-
Reaction Conditions: Are you certain the reaction was run under the prescribed inert atmosphere (e.g., Argon or Nitrogen)? Many asymmetric catalysts are sensitive to oxygen or moisture, which can poison them and halt the chiral induction pathway.
Section 2: Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to diagnosing and solving common issues that lead to suboptimal enantiomeric excess (% ee).
Problem: Poor Enantiomeric Excess (% ee) in an Asymmetric Catalytic Reaction
You've successfully synthesized your methyl isonipecotate derivative, but the % ee is significantly lower than expected.
Workflow for Troubleshooting Low % ee
Caption: Systematic workflow for diagnosing low enantioselectivity.
Detailed Troubleshooting Steps:
1. Potential Cause: Catalyst or Ligand Issues
-
Explanation: The chiral ligand is the source of asymmetry. If its enantiomeric purity is low, or if the active catalyst is not formed correctly, the selectivity will be compromised. Some reactions also require higher catalyst loading for good conversion and stereoinduction.[1]
-
Solutions:
-
Verify Ligand Purity: If possible, verify the enantiomeric purity of your chiral ligand using a standard analytical method.
-
Optimize Catalyst Loading: Run a screen of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%). While higher loading increases cost, it can sometimes be necessary for challenging substrates.
-
Re-evaluate In Situ Preparation: For catalysts prepared on-the-fly, ensure the metal precursor and ligand are combined in the correct ratio and allowed to complex for the specified time before adding the substrate.
-
2. Potential Cause: Suboptimal Reaction Conditions
-
Explanation: Temperature, solvent, and concentration are critical variables that dictate the energy landscape of the reaction. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer's transition state, thus lowering the ee.[19] The solvent can influence catalyst solubility, stability, and even participate in the reaction mechanism through solvation effects.[20][21][22]
-
Solutions:
-
Lower the Temperature: This is often the most effective first step. Run the reaction at 0 °C, -20 °C, or even -78 °C. A lower temperature typically enhances selectivity, although it may slow the reaction rate.
-
Screen Solvents: Test a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). Solvent choice can dramatically alter enantioselectivity.[21]
-
Vary Concentration: Both very high and very low concentrations can be detrimental. High concentrations can lead to catalyst aggregation or side reactions, while low concentrations may slow the desired catalytic turnover.
-
3. Potential Cause: Substrate and Reagent Purity
-
Explanation: Impurities in your starting methyl isonipecotate or other reagents can act as catalyst poisons. For example, trace amounts of water, acid, or coordinating functional groups can bind to the catalyst and inhibit its activity. The N-protecting group on the piperidine is also critical; its steric and electronic properties directly influence how the substrate fits into the chiral pocket of the catalyst.
-
Solutions:
-
Purify Starting Materials: Ensure your methyl isonipecotate derivative and all other reagents are of the highest possible purity. Recrystallize or re-distill if necessary.
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
-
Evaluate the N-Protecting Group: The choice of protecting group (e.g., Boc, Cbz, Phenyl Carbamate) is not trivial. Literature often shows that certain protecting groups are superior for specific catalytic systems.[1] You may need to screen different protecting groups to find the optimal match for your chosen catalyst.
-
Data Summary: Impact of Parameters on Enantioselectivity
| Parameter | General Effect on % ee | Rationale & Key Considerations |
| Temperature | Decreasing temperature generally increases % ee. | Lower thermal energy makes it harder to overcome the higher-energy barrier of the competing diastereomeric transition state.[19][23] |
| Solvent Polarity | Highly variable; no universal trend. | Solvents can stabilize transition states differently and affect catalyst conformation. A screen is essential.[21][22] |
| Catalyst Loading | Increasing loading may increase % ee. | Can overcome low turnover rates or minor catalyst deactivation pathways. However, can be cost-prohibitive.[1] |
| Concentration | Non-linear effects are common. | Dilute conditions can favor the desired pathway by minimizing bimolecular side reactions or catalyst aggregation. |
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Determining % ee via Chiral Derivatization and ¹H NMR
This protocol uses (R)-Mosher's acid chloride, a common Chiral Derivatizing Agent (CDA), to analyze a chiral secondary amine like a methyl isonipecotate derivative.
Objective: To convert an enantiomeric mixture of a secondary amine into a mixture of diastereomeric amides for NMR analysis.
Materials:
-
Your chiral methyl isonipecotate derivative (~5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR
-
Standard laboratory glassware, dried in an oven.
Step-by-Step Methodology:
-
Preparation: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve your amine sample (~0.05 mmol) in 0.5 mL of anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2-3 equivalents, ~0.1-0.15 mmol) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Derivatization: Slowly add a solution of (R)-Mosher's acid chloride (~1.1 equivalents, ~0.055 mmol) in 0.2 mL of anhydrous DCM to the vial at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting amine.
-
Workup: Quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: Filter and concentrate the solution in vacuo. Dissolve the resulting crude diastereomeric amide mixture in CDCl₃.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Carefully identify a well-resolved proton signal that is distinct for each diastereomer. Often, the methoxy (-OCH₃) signal from the Mosher's moiety or a proton alpha to the nitrogen or ester is suitable.
-
Calculation: Integrate the corresponding peaks for the two diastereomers (Area₁ and Area₂). The enantiomeric excess is calculated as: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Self-Validation Check: The reaction must go to completion. If the derivatization is incomplete, it may be selective for one enantiomer, leading to an inaccurate ee measurement. Confirm full conversion via TLC or by observing the disappearance of the starting material's signals in the NMR.
Protocol 2: Chiral HPLC Method Development Workflow
Objective: To develop a reliable HPLC method for separating the enantiomers of your methyl isonipecotate derivative.
Decision Tree for Analytical Method Selection
Caption: Decision tree for choosing an ee determination method.
Step-by-Step Methodology:
-
Column Selection (Screening): The choice of chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are the most versatile and should be screened first.[14][24]
-
Action: Screen your racemic standard on at least 2-3 different polysaccharide columns (e.g., Chiralpak IA/IB/IC).
-
-
Mobile Phase Selection:
-
Normal Phase (NP): Start with a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting point is 90:10 (Hexane:Alcohol).
-
Polar Organic (PO): Acetonitrile (ACN) or Methanol with a basic additive (like butylamine) can be effective for amines.[25]
-
Action: For each column, test at least one NP and one PO mobile phase with your racemic standard. Look for any sign of peak separation.
-
-
Optimization: Once you identify a column/solvent system that shows baseline or partial separation, optimize the resolution (Rs).
-
Adjust Solvent Ratio: If using Hexane/IPA (90:10), try 95:5 and 80:20. Lowering the percentage of the polar alcohol modifier generally increases retention and often improves resolution, but broadens peaks.
-
Change the Alcohol Modifier: Sometimes switching from IPA to Ethanol can significantly change the selectivity.
-
Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase column efficiency and potentially improve resolution.
-
Temperature: If available, use a column oven. Decreasing the temperature can sometimes enhance separation.[26]
-
-
Validation: Once baseline separation (Rs > 1.5) is achieved, inject a known concentration of your racemic standard to confirm that the two peak areas are equal (50:50). You are now ready to analyze your enantiomerically enriched samples.
Troubleshooting HPLC Separations:
-
No Separation: The CSP is not suitable for your molecule. You must screen different columns.
-
Poor Peak Shape: This can be due to strong interactions with residual silanols on the silica support. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% Trifluoroacetic Acid for acids, 0.1% Diethylamine for bases) can significantly improve peak shape.
-
Column Blockage/High Pressure: This is often caused by precipitated sample or impurities. Always use a guard column and filter your samples before injection.[27]
References
- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Open Access Journals - Research and Reviews.
- Enantioselective Transformations in the Synthesis of Therapeutic Agents.
- Methyl isonipecot
- Enantioselectivity in the toxicological effects of chiral pesticides: A review. PubMed.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Trouble with chiral separations.
- Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. MDPI.
- Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC - NIH.
- Chiral derivatization protocol used for determining the ee of...
- Preparation of enantiomeric pure NH-piperidine.
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Unknown Source.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Solvent Induced Enantioselectivity Reversal in a Chiral Metal Organic Framework. ChemRxiv.
- A Systematic Study of the Temperature-Induced Performance Decline of ansa -Metallocenes for iPP.
- Chiral Derivatiz
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Chiral deriv
- Chiral HPLC Separ
- The secrets of enantioselective synthesis. CORDIS.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Methyl isonipecotate technical grade 2971-79-1. Sigma-Aldrich.
- Methyl isonipecot
- Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. NIH.
- Playing with Selectivity for Optimal Chiral Separation.
- Chiral Derivatizing Agent for Absolute Configur
- The Role of Temperature and Subphase Components in Shaping Selected Physicochemical Properties of the Phosph
- Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desatur
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselectivity in the toxicological effects of chiral pesticides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The secrets of enantioselective synthesis | AlkenesToAminoAcids Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. rroij.com [rroij.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Derivatizing Agent for Absolute Configuration | TCI Deutschland GmbH [tcichemicals.com]
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- 20. chemrxiv.org [chemrxiv.org]
- 21. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. chiraltech.com [chiraltech.com]
Technical Support Center: Troubleshooting Low Reactivity of Methyl Isonipecotate's Secondary Amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common challenges associated with the low reactivity of the secondary amine in methyl isonipecotate (also known as methyl 4-piperidinecarboxylate). As a sterically hindered cyclic amine, this valuable building block can present unique synthetic hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your synthetic goals.
Understanding the Core Challenge: Steric Hindrance and Electronic Effects
The primary reason for the low reactivity of methyl isonipecotate's secondary amine is steric hindrance . The piperidine ring's chair conformation positions axial hydrogens that can obstruct the approach of electrophiles to the nitrogen's lone pair of electrons. This steric bulk slows down chemical reactions.[1] Additionally, the electron-withdrawing effect of the 4-methoxycarbonyl group can slightly decrease the nucleophilicity of the nitrogen atom, further contributing to its reduced reactivity.
Frequently Asked Questions & Troubleshooting Guides
This section is divided into common reaction types where the low reactivity of methyl isonipecotate is frequently observed. Each section provides answers to specific problems, explains the underlying chemistry, and offers detailed protocols for overcoming these challenges.
N-Alkylation Reactions
Question 1: My N-alkylation of methyl isonipecotate with a primary alkyl halide is sluggish and gives low yields. How can I improve this?
Answer:
This is a classic issue stemming from the reduced nucleophilicity and steric hindrance of the secondary amine. To drive the reaction to completion, several parameters can be optimized.
Causality and Expert Insights:
Standard SN2 reactions with secondary amines can be slow. To enhance the reaction rate, you need to either increase the reactivity of the electrophile or the nucleophile, or use conditions that favor the transition state. For a sterically hindered amine, simply increasing the temperature can lead to side reactions, so a more nuanced approach is often necessary.
Troubleshooting Workflow:
Sources
Validation & Comparative
1H NMR chemical shift assignments for methyl isonipecotate
The following guide details the 1H NMR chemical shift assignments for Methyl Isonipecotate (Methyl piperidine-4-carboxylate), covering both its Hydrochloride (HCl) salt and Free Base forms.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Structural Context
Methyl isonipecotate is a ubiquitous building block in fragment-based drug discovery, serving as a precursor for piperidine-based therapeutics. Accurate NMR interpretation is critical because the chemical shifts of the piperidine ring protons are highly sensitive to protonation state (Free Base vs. Salt) and conformational locking .
This guide compares the HCl salt (the most common commercial form) with the Free Base , providing validated assignments and explaining the conformational mechanics that dictate the spectrum.
Structural Numbering & Conformational Equilibrium
The piperidine ring exists predominantly in a chair conformation.[1] In the HCl salt, the nitrogen inversion is arrested, and the ring is rigid, making axial and equatorial protons magnetically distinct.
Figure 1: Structural breakdown of proton environments in Methyl Isonipecotate.
Experimental Protocol: Sample Preparation
To ensure high-resolution data comparable to the assignments below, follow this protocol. The choice of solvent is critical due to solubility and exchangeable proton visibility.
-
For HCl Salt (Preferred):
-
Solvent: Methanol-d4 (
) is recommended for optimal solubility and sharp lines. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Note: In
, the acidic NH protons will exchange with deuterium and disappear . If observing NH coupling is required, use DMSO-d6, though viscosity may broaden multiplets.
-
-
For Free Base:
-
Solvent: Chloroform-d (
). -
Preparation: If starting from HCl salt, dissolve in water, basify with
, extract into DCM, dry over , and concentrate before dissolving in .
-
Comparative Assignment Data
The following table contrasts the chemical shifts of the HCl salt in two common solvents against the Free Base. Note the dramatic upfield shift of the
| Proton Assignment | Multiplicity | Coupling ( | HCl Salt ( | HCl Salt ( | Free Base ( |
| Ester (-OCH3) | Singlet (s) | - | 3.73 | 3.62 | 3.68 |
| NH / NH2+ | Broad (br s) | - | Exchanged | 9.0 - 9.2 | ~1.8 (NH) |
| H-2, H-6 (Eq) | Broad Doublet (br d) | 3.44 - 3.39 | 3.20 - 3.18 | ~3.05 | |
| H-2, H-6 (Ax) | Triplet of Doublets (td) | 3.15 - 3.09 | 2.92 - 2.86 | ~2.60 | |
| H-4 (Methine) | Multiplet (tt) | 2.82 - 2.77 | 2.70 | ~2.35 | |
| H-3, H-5 (Eq) | Broad Doublet (br d) | 2.21 - 2.16 | 1.98 | ~1.90 | |
| H-3, H-5 (Ax) | Quad. of Doublets (qd) | 1.99 - 1.89 | 1.80 - 1.72 | ~1.60 |
Critical Insight: In the HCl salt, the positive charge on Nitrogen acts as a strong electron-withdrawing group, deshielding the adjacent H-2/6 protons by ~0.5 - 0.8 ppm compared to the free base.
Detailed Spectral Analysis & Logic
A. The "Anchor" Signal: Methyl Ester
The methoxy group is the simplest starting point. It appears as a sharp singlet between 3.60 – 3.75 ppm .
-
Validation: Integration of this peak should be set to 3.00. If it integrates < 3 relative to the ring, check for hydrolysis to Isonipecotic Acid (which lacks this singlet).
B. The Alpha Protons (H-2 and H-6)
These are the most diagnostic signals for the salt form.
-
Equatorial (H-2e/6e): Found downfield (3.4 ppm in salt) as a "broad doublet." The broadening arises from small geminal and vicinal couplings (
and ) often unresolved at lower fields. -
Axial (H-2a/6a): Found upfield of the equatorial partner (3.1 ppm in salt). It appears as a triplet of doublets (td) .
-
Mechanism:[2] The large triplet splitting (~12 Hz) comes from the geminal coupling to H-2e and the anti-periplanar vicinal coupling to H-3a.
-
C. The Beta Protons (H-3 and H-5)
These are the most shielded (upfield) ring protons.
-
Axial (H-3a/5a): The most complex multiplet, often a quartet of doublets (qd) or simply a broad multiplet around 1.9 ppm. They have two large trans-diaxial couplings (to H-2a and H-4a).
-
Equatorial (H-3e/5e): Typically a broad doublet or multiplet slightly downfield of the axial counterpart.
D. The Methine Proton (H-4)
Located at the 4-position, this proton is deshielded by the carbonyl group of the ester.
-
Shift: ~2.8 ppm (Salt) / ~2.35 ppm (Free Base).
-
Pattern: A triplet of triplets (tt) .
-
Coupling: Two large axial-axial couplings (
Hz) to H-3a/5a and two small axial-equatorial couplings ( Hz) to H-3e/5e.
-
Assignment Workflow (Self-Validation)
Use this logic flow to validate your specific sample data.
Figure 2: Logical workflow for assigning Methyl Isonipecotate spectra.
References
-
ChemicalBook. (2025).[3] Methyl piperidine-4-carboxylate hydrochloride 1H NMR in CD3OD. Retrieved from .
-
Royal Society of Chemistry. (2019). Synthesis and Characterization of Methyl piperidine-4-carboxylate derivatives. Retrieved from .
-
National Institutes of Health (NIH). (2024). Methyl isonipecotate Compound Summary. PubChem.[1][4] Retrieved from .
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from .
Sources
GC-MS Fragmentation Patterns for Methyl Isonipecotate Identification
Executive Summary
Methyl Isonipecotate (Methyl 4-piperidinecarboxylate) is a critical piperidine building block in pharmaceutical synthesis.[1] Its identification via Gas Chromatography-Mass Spectrometry (GC-MS) relies on distinguishing it from its structural isomers: Methyl Pipecolate (2-isomer) and Methyl Nipecotate (3-isomer).[1]
The definitive identification of Methyl Isonipecotate is based on its unique fragmentation behavior under Electron Ionization (EI). Unlike the 2-isomer, which undergoes a dominant alpha-cleavage loss of the ester group to yield a base peak at m/z 84 , Methyl Isonipecotate exhibits a base peak at m/z 57 accompanied by a characteristic ion cluster at m/z 56-58 .[1] This guide details the mechanistic basis for these patterns and provides a validated protocol for their resolution.
Mechanistic Fragmentation Analysis
The fragmentation of piperidine esters is governed by the stability of the radical cation formed at the nitrogen atom. The position of the ester group relative to the nitrogen dictates the dominant cleavage pathway.
Methyl Pipecolate (2-Isomer): The Alpha-Cleavage Dominant
In the 2-isomer, the ester group is attached to the carbon adjacent to the nitrogen (
-
Mechanism: Ionization at the nitrogen triggers homolytic cleavage of the C-C bond between the
-carbon and the carbonyl carbon. -
Result: This results in the immediate loss of the methoxycarbonyl radical (
, mass 59). -
Diagnostic Ion: The resulting iminium ion is exceptionally stable, creating a massive base peak at m/z 84 (M - 59).[1]
Methyl Isonipecotate (4-Isomer): Ring Fragmentation
In Methyl Isonipecotate, the ester group is at the 4-position (
-
Mechanism: The initial ionization occurs at the nitrogen. Alpha-cleavage breaks the ring C2-C3 or C6-C5 bonds, but the ester group is not lost immediately.[1]
-
Result: The molecule undergoes complex ring fragmentation and hydrogen rearrangements.[2][3] The dominant pathway involves the collapse of the piperidine ring.
-
Diagnostic Ion: The base peak appears at m/z 57 , corresponding to a
or similar hydrocarbon/amine fragment, often accompanied by m/z 44 ( ).
Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways for the 2-isomer and 4-isomer.[1]
Figure 1: Divergent fragmentation pathways. The 2-isomer (Red) loses the side chain directly, while the 4-isomer (Blue) undergoes ring degradation.[1]
Comparative Data Profile
The following table summarizes the key mass spectral signals used to distinguish the isomers.
| Feature | Methyl Isonipecotate (4-isomer) | Methyl Pipecolate (2-isomer) | Methyl Nipecotate (3-isomer) |
| Molecular Ion (M+) | m/z 143 (Weak/Moderate) | m/z 143 (Weak) | m/z 143 (Moderate) |
| Base Peak (100%) | m/z 57 | m/z 84 | Mixed (often m/z 142, 112, or 84) |
| Key Diagnostic Loss | Ring fragments (56, 57,[1] 58) | Loss of -COOCH3 (M-59) | Loss of -OCH3 (M-31) |
| Secondary Peaks | m/z 44, 56, 58 | m/z 56 | m/z 112, 114 |
| Elution Order (Non-polar) | Late Eluting | Early Eluting | Intermediate |
Note: The elution order on standard non-polar columns (e.g., DB-5MS) typically follows the boiling point trend where the 2-isomer (more shielded/compact) elutes before the 4-isomer.[1]
Experimental Protocol
To ensure reproducible identification, the following GC-MS protocol is recommended. This method is self-validating using the Retention Index (RI) and Mass Spectral Match.[1]
Sample Preparation[1]
-
Extraction: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol.
-
Derivatization (Optional): While methyl isonipecotate can be analyzed directly, peak tailing due to the secondary amine can be reduced by acetylating with Acetic Anhydride (1:1 molar ratio, 60°C for 30 min) if peak shape is poor. Note: This will shift M+ to 185.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Parameters
-
Column: Agilent DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 200°C
-
Ramp: 25°C/min to 300°C (Hold 3 min)
-
-
MS Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Scan Range: m/z 35–350.
Identification Logic (Decision Tree)
Figure 2: Logical decision tree for isomer identification based on base peak analysis.
References
-
NIST Mass Spectrometry Data Center. Methyl isonipecotate (CAS 2971-79-1) Mass Spectrum. National Institute of Standards and Technology.[4][5][6][7][8][9] [Link]
-
NIST Mass Spectrometry Data Center. 2-Piperidinecarboxylic acid, methyl ester (Methyl Pipecolate) Mass Spectrum. National Institute of Standards and Technology.[4][5][6][7][8][9] [Link]
-
PubChem. Methyl Isonipecotate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Mepivacaine [webbook.nist.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetic acid, methyl ester [webbook.nist.gov]
- 5. Methyl isobutyrate [webbook.nist.gov]
- 6. Piperidine, 4-methyl- [webbook.nist.gov]
- 7. Methyl nicotinate [webbook.nist.gov]
- 8. 2-Methylpiperidine [webbook.nist.gov]
- 9. 1-Pentene, 2-methyl- [webbook.nist.gov]
Solid-State Engineering of Methyl Isonipecotate: A Comparative Guide to Salt Selection and Crystal Analysis
Executive Summary: The Case for Salt Formation
In the development of piperidine-based pharmaceuticals, Methyl Isonipecotate (Methyl 4-piperidinecarboxylate) serves as a critical scaffold.[1] However, in its free base form, it presents significant handling challenges: it is a liquid at room temperature (MP < 25°C), hygroscopic, and prone to oxidative degradation.[1]
For researchers and crystallographers, the Hydrochloride (HCl) salt represents the superior alternative.[1] By protonating the secondary amine, we engineer a stable ionic lattice that elevates the melting point to ~161°C, enabling precise gravimetric handling and facilitating Single Crystal X-Ray Diffraction (SC-XRD) analysis.[1]
This guide objectively compares the Free Base and HCl salt forms, detailing the synthesis, crystallization protocols, and structural characterization workflows required to validate the material.[1]
Comparative Analysis: Free Base vs. Hydrochloride Salt[1]
The following data highlights the drastic shift in physicochemical properties achieved through salt formation. This transformation is not merely convenient; it is a prerequisite for robust solid-state characterization.[1]
Table 1: Physicochemical Property Comparison
| Feature | Methyl Isonipecotate (Free Base) | Methyl Isonipecotate Hydrochloride (HCl Salt) | Impact on Research |
| CAS Number | 2971-79-1 | 7462-86-4 | Distinct regulatory tracking.[1] |
| Physical State | Colorless Liquid / Oil | White Crystalline Solid | Solid allows for precise weighing.[1] |
| Melting Point | < 25°C (Liquid at RT) | 160 – 161°C | High thermal stability for formulation.[1] |
| Hygroscopicity | High (Absorbs atmospheric H₂O/CO₂) | Low to Moderate | Improved shelf-life stability.[1] |
| XRD Suitability | Requires In-Situ Cryo-Crystallography | Suitable for Standard SC-XRD | Reduces analytical complexity.[1] |
| pKa (Piperidine) | ~10.5 (Predicted) | N/A (Protonated) | Dictates buffer choice in HPLC.[1] |
Key Insight: The free base exists as a liquid due to weak intermolecular forces (van der Waals and weak H-bonding).[1] The HCl salt introduces strong ionic interactions (
Experimental Protocol: Synthesis and Crystallization
To obtain high-quality crystals for structural analysis, one cannot simply evaporate the solvent.[1] The following protocol ensures phase purity and optimal crystal habit.
Phase 1: Controlled Salt Formation
Objective: Convert the liquid free base into the crude HCl salt without inducing hydrolysis of the methyl ester.[1]
-
Preparation: Dissolve 10 mmol of Methyl Isonipecotate Free Base in 20 mL of anhydrous diethyl ether (Et₂O). Maintain temperature at 0°C (ice bath) to suppress ester hydrolysis.
-
Acidification: Slowly bubble dry HCl gas through the solution OR add a stoichiometric amount (1.05 eq) of 4M HCl in Dioxane dropwise.
-
Isolation: Filter the precipitate under vacuum/nitrogen atmosphere. Wash with cold Et₂O to remove unreacted free base.[1]
Phase 2: Recrystallization for SC-XRD
Objective: Grow single crystals suitable for X-ray diffraction.[1]
-
Solvent Selection: Use a solvent system of Methanol (MeOH) / Diethyl Ether (Et₂O) or Isopropanol (IPA) .[1]
-
Dissolution: Dissolve the crude solid in minimal boiling MeOH.
-
Nucleation Control:
-
Method A (Vapor Diffusion): Place the MeOH solution in a small vial. Place this vial inside a larger jar containing Et₂O. Seal the jar. As Et₂O diffuses into the MeOH, solubility decreases, promoting slow crystal growth.[1]
-
Method B (Slow Cooling): If using IPA, saturate at boiling point and cool slowly to room temperature in a Dewar flask to control the cooling rate (
).
-
-
Harvesting: Isolate colorless block-like crystals after 24-48 hours.
Structural Characterization Workflow
The following diagram outlines the logical flow from raw material to solved crystal structure, highlighting the decision nodes for quality control.
Figure 1: Workflow for the conversion of liquid methyl isonipecotate to a crystalline salt suitable for structural elucidation.
Technical Analysis of the Crystal Lattice
When analyzing the solved structure of Methyl Isonipecotate HCl, researchers should focus on the following structural motifs which validate the stability of the salt form compared to the free base.
Protonation Site Geometry
In the HCl salt, the nitrogen atom adopts a tetrahedral geometry (
-
Validation: Look for the electron density peak corresponding to the extra proton on the Nitrogen during difference Fourier synthesis.
Hydrogen Bonding Network
The chloride ion (
-
Primary Interaction:
charge-assisted hydrogen bonds.[1] -
Lattice Effect: These strong directional forces anchor the piperidine rings into a rigid packing arrangement, which is directly responsible for the high melting point (161°C).[1]
Conformation of the Piperidine Ring
The piperidine ring typically adopts a chair conformation .[1]
-
Equatorial Preference: The ester group (
) at the C4 position will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions.[1] -
Comparison: In the liquid free base, rapid ring flipping may occur.[1] In the crystal lattice, the ring is "frozen" in the most energetically favorable conformation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424914, Methyl isonipecotate.[1] Retrieved from [Link][1]
-
ChemBK. Ethyl Isonipecotate Hydrochloride (Analogous Salt Properties). Retrieved from [Link][1]
Sources
Safety Operating Guide
Operational Guide: Methyl Isonipecotate Disposal
This guide outlines the operational standards for the disposal of Methyl Isonipecotate (CAS: 2971-79-1).[1] It is structured to provide researchers with the chemical rationale behind safety protocols, ensuring not just compliance, but deep operational understanding.
To: Laboratory Operations & Research Personnel From: Senior Application Scientist, Chemical Safety Division Subject: Lifecycle Management and Disposal of Methyl Isonipecotate
Executive Summary & Chemical Identity
Methyl isonipecotate is a secondary amine and an ester. While often viewed merely as a building block for pharmaceutical synthesis (e.g., targeting PKC or sEH inhibitors), its dual functional groups dictate its disposal pathway. It is not a P-listed or U-listed RCRA waste by name, but it frequently triggers "Characteristic" waste protocols due to its basicity and organic toxicity.
Critical Directive: Never dispose of Methyl isonipecotate down the drain. Its aquatic toxicity and potential to form high-pH plumes in plumbing systems make it a strict "Collect and Incinerate" candidate.
Physicochemical Data for Disposal Assessment
| Property | Value | Operational Implication |
| CAS Number | 2971-79-1 | Use for waste tagging/manifesting.[2] |
| Physical State | Liquid (Colorless/Yellow) | Requires secondary containment (tray).[2] |
| Flash Point | ~89–93°C (192°F) | Combustible .[2] Classify as organic waste. |
| Basicity (pKa) | ~9.78 (Secondary Amine) | Incompatible with Acids .[2] Risk of exotherm. |
| Water Solubility | Miscible/Soluble | High mobility in water; severe environmental risk.[2] |
Phase 1: Pre-Disposal Characterization
Before removing the reagent from the bench, you must characterize the waste stream. The primary safety risk with Methyl isonipecotate is inadvertent neutralization .
The Chemistry of Segregation
As a secondary amine, Methyl isonipecotate is a base.
-
The Risk: If poured into a general "Organic Waste" carboy that previously held acidic waste (e.g., acetic acid, HCl, TFA), an immediate exothermic acid-base reaction will occur.
-
The Consequence: Rapid heat generation, pressurization of the container, and potential rupture or "geyser" effect.
Protocol: Segregate Methyl isonipecotate into Basic or Neutral organic waste streams.
Visualization: Waste Stream Decision Logic
The following logic gate ensures you select the correct waste stream based on the purity of the material.
Figure 1: Decision logic for segregating Methyl isonipecotate to prevent incompatible mixing.
Phase 2: Handling & Containment Protocols
Once the stream is identified, follow this containment procedure.
Step 1: PPE Selection
Do not rely on standard latex gloves. Methyl isonipecotate is a skin irritant and can permeate standard barriers over time.
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended during transfer.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If handling >500mL or in a warm environment, work inside a fume hood to avoid inhaling amine vapors (respiratory irritant).
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum) if the waste pH is highly basic, as amines can corrode certain alloys over time, though HDPE is preferred for waste.
-
Venting: Ensure the cap is vented if there is any uncertainty about ongoing reactions in the mixture.
Phase 3: The Disposal Workflow
This protocol assumes the user is operating within a facility with a hazardous waste management program (EHS).
Collection
-
Place the waste container in a secondary containment tray.
-
Using a funnel, pour the Methyl isonipecotate into the container designated "Basic Organic Waste" or "Non-Halogenated Organic Waste" (if pH is neutral).
-
Do not fill >90% capacity to allow for thermal expansion.
Labeling (Critical for Compliance)
Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must include:
-
Chemical Name: "Methyl Isonipecotate" (Do not use abbreviations like "M-Iso").
-
Hazards: Check "Irritant" and "Combustible/Flammable" (depending on the solvent mix).
-
Composition: If a mixture, list all components with approximate percentages (e.g., "Methyl Isonipecotate 5%, Methanol 95%").
Storage & Pickup
-
Store the container in a Satellite Accumulation Area (SAA) .
-
Keep the container closed at all times except when adding waste.
-
Request EHS pickup when the container is full or within 9 months of the start date (per standard RCRA guidelines).
Visualization: The Disposal Lifecycle
Figure 2: The lifecycle of the chemical waste from bench generation to thermal destruction.[2]
Phase 4: Emergency Contingencies
Spill Response (Small Scale < 500 mL)
If Methyl isonipecotate spills on the bench or floor:
-
Evacuate & Ventilate: Alert nearby personnel. Open fume hoods to max flow.
-
PPE Up: Ensure goggles and double nitrile gloves are on.
-
Absorb: Use an inert absorbent (Vermiculite or commercial "Organic" spill pads). Do not use paper towels if the substance is hot or mixed with oxidizers.
-
Clean: Scoop absorbed material into a disposal bag. Wipe the area with a mild soap/water solution (the amine is basic, so a slightly acidic cleaner works well, but water is sufficient).
-
Disposal: Label the debris bag as "Hazardous Waste: Methyl Isonipecotate Debris."
Exposure Response[1][4]
-
Skin Contact: Wash with soap and water for 15 minutes. The amine nature makes it "sticky" and soapy; rinse until the slippery feeling is gone.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Seek medical attention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424914, Methyl isonipecotate. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Ignitability. 40 CFR 261.[3][4]21. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
